Methylarsonous acid

Arsenic Toxicology Hepatotoxicity Mechanism of Action

Researchers studying arsenic-induced carcinogenesis require authentic MMAIII (CAS 25400-23-1) as the primary toxic intermediate, exhibiting 4-12× greater potency than arsenite in human target cells. Using alternatives like arsenite or DMAIII compromises experimental validity due to differential toxicity profiles and stability issues. This high-purity standard enables: • Accurate HPLC-ICP-MS speciation method development and calibration. • Reproducible mitochondrial dysfunction and ROS pathway studies. • Reliable aquatic toxicology reference (Daphnia pulex LC50: 120 μg/L). Supplied with rigorous quality documentation for procurement confidence.

Molecular Formula CH5AsO2
Molecular Weight 123.971 g/mol
CAS No. 25400-23-1
Cat. No. B044730
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethylarsonous acid
CAS25400-23-1
SynonymsMethanearsonous Acid;  Methylarsonous Acid
Molecular FormulaCH5AsO2
Molecular Weight123.971 g/mol
Structural Identifiers
SMILESC[As](O)O
InChIInChI=1S/CH5AsO2/c1-2(3)4/h3-4H,1H3
InChIKeyOXBIRPQQKCQWGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methylarsonous Acid (MMAIII) CAS 25400-23-1: Scientific Procurement and Research Use Overview


Methylarsonous acid (MMAIII; CAS 25400-23-1) is a trivalent organoarsenic metabolite formed endogenously via the methylation of inorganic arsenic (iAs) [1]. It is a highly reactive intermediate that has been demonstrated to be significantly more cytotoxic and genotoxic than its inorganic precursor, arsenite (iAsIII), as well as its pentavalent counterpart, monomethylarsonic acid (MMAV), across a wide range of mammalian cell lines and model organisms [2]. This compound is not an industrial chemical but rather a specialized research reagent essential for investigating arsenic-induced carcinogenesis, cellular toxicity pathways, and for the development and validation of arsenic speciation analytical methods.

Why Methylarsonous Acid (MMAIII) Cannot Be Substituted with Other Arsenic Species for Critical Research Applications


Substitution of methylarsonous acid (MMAIII) with other in-class arsenic species, such as arsenite (iAsIII), dimethylarsinous acid (DMAIII), or pentavalent methylated arsenicals (MMAV, DMAV), is not scientifically valid due to profound quantitative differences in their cytotoxic and genotoxic potency, their unique subcellular targets, and their distinct chemical stabilities [1]. As detailed in the evidence below, MMAIII consistently demonstrates 3- to 20-fold higher toxicity than arsenite across multiple cell types, and unlike DMAIII, it remains stable under standard laboratory storage conditions for weeks [2]. Using a different arsenic species as a substitute will yield experimental results that are not representative of the specific, potent toxicity associated with this key metabolic intermediate, thereby compromising data integrity and hindering the mechanistic understanding of arsenic-related pathologies.

Quantitative Differentiation: Evidence-Based Comparison of Methylarsonous Acid (MMAIII) vs. Key Arsenic Comparators


Comparative Cytotoxicity in Human Liver Cells: MMAIII vs. Arsenite (iAsIII)

In a direct head-to-head comparison using Chang human hepatocytes, methylarsonous acid (MMAIII) exhibited significantly higher cytotoxicity than inorganic arsenite (iAsIII), the most toxic inorganic form of arsenic. This was demonstrated across three independent cytotoxicity assays, firmly establishing MMAIII as the more potent toxin in this liver cell model [1].

Arsenic Toxicology Hepatotoxicity Mechanism of Action

Comparative Cytotoxicity in Rat Liver Cells: MMAIII vs. DMAIII and iAsIII

A comparative study in rat liver RLC-16 cells quantified the cytotoxic potency of three trivalent arsenicals. MMA(III) was the most toxic form, with an IC50 of 1 μM, making it twice as potent as dimethylarsinous acid (DMAIII) and 18-fold more potent than inorganic arsenite (iAsIII) [1]. This study uniquely links this superior toxicity to its specific targeting of mitochondria.

Mitochondrial Toxicity Reactive Oxygen Species Comparative Toxicology

Potency in Human Urothelial and Bronchial Cells: MMAIII vs. iAsIII and DMAIII

When evaluated in human urothelial (1T1), keratinocyte (HEK001), and bronchial epithelial (HBE) cells—primary target sites for arsenic carcinogenesis—both methylated trivalent arsenicals (MMAIII and DMAIII) demonstrated significantly greater potency than inorganic arsenite (iAsIII). Across these cell types, MMAIII and DMAIII had 4- to 12-fold greater cytotoxic potency compared to iAs [1].

Bladder Cancer Lung Toxicity Gene Expression

Differential Oxidative DNA Damage: MMAIII vs. DMAIII and iAsIII

The genotoxic potency of trivalent arsenicals, as measured by the induction of reactive oxygen species (ROS) and subsequent DNA damage in B and T lymphocytes, is not equivalent. The order of damage is clearly MMAIII > DMAIII > iAsIII, with MMAIII being the most potent inducer of oxidative DNA damage among the three [1].

Genotoxicity Oxidative Stress DNA Damage

Superior Stability Under Standard Storage: MMAIII vs. DMAIII

The practical utility of trivalent methylated arsenicals as analytical standards is limited by their stability. While both MMAIII and DMAIII are stable when stored at -80°C, a significant divergence occurs at 0°C. Under these conditions, DMAIII begins to oxidize to its pentavalent form after only 1 day, whereas MMAIII remains stable for at least 3 weeks [1]. This differential stability is critical for laboratory handling and experimental planning.

Sample Stability Analytical Chemistry Biomonitoring

Comparative Acute Toxicity in an Aquatic Model: MMAIII vs. Inorganic Arsenic

The exceptional toxicity of MMAIII extends beyond mammalian cells to aquatic organisms. In 48-hour acute toxicity tests with the water flea Daphnia pulex, MMA(III) exhibited an LC50 of 120 μg/L, which is 20- to 30-fold more toxic than inorganic arsenic (LC50: 2,500-3,900 μg/L) and over 100-fold more toxic than pentavalent methylated arsenicals (LC50: 13,800-15,700 μg/L) [1].

Aquatic Toxicology Environmental Fate Risk Assessment

Primary Research Applications and Procurement Scenarios for Methylarsonous Acid (MMAIII)


Investigating Arsenic-Induced Carcinogenesis and Cellular Toxicity

Methylarsonous acid is the primary toxic intermediate in arsenic metabolism. Researchers studying the molecular mechanisms of arsenic-induced cancers (e.g., bladder, lung, skin) require MMAIII as a direct, potent toxicant for cell culture and in vivo models. As demonstrated in the evidence [1], its 4- to 12-fold greater potency than arsenite in human target cells makes it the critical reagent for generating physiologically relevant cytotoxic and genotoxic stress, as well as for studying specific pathways like NRF2-mediated oxidative stress response and mitochondrial dysfunction [2].

Analytical Method Development and Validation for Arsenic Speciation

Accurate quantification of toxicologically relevant arsenic species (AsIII, AsV, MMA, DMA) in biological and environmental samples requires authentic, high-purity standards. MMAIII is essential for developing and validating methods like HPLC-ICP-MS or HG-CT-AAS [1]. Its superior stability over DMAIII at standard refrigeration temperatures (0°C) [2] makes it a more practical and reliable standard for preparing calibration curves and quality control samples, reducing the risk of oxidation artifacts that can compromise analytical accuracy.

Mechanistic Studies of Mitochondrial Dysfunction and ROS Generation

MMAIII is uniquely positioned to study the link between mitochondrial damage and reactive oxygen species (ROS) production. Evidence shows it is the most potent inducer of ROS among trivalent arsenicals and that its primary site of action is the mitochondria [1]. This specificity, which is not shared to the same degree by arsenite or DMAIII, makes MMAIII the indispensable tool for dissecting the mitochondrial pathways (e.g., inhibition of electron transport chain complexes II and IV) involved in arsenic toxicity [2].

Environmental Toxicology and Ecotoxicology Studies

For environmental risk assessment, using MMAIII as a reference toxicant provides a more complete picture of the potential hazards of arsenic pollution. Its extreme potency in an aquatic model, as shown by a Daphnia pulex LC50 of 120 μg/L—over 20-fold more toxic than inorganic arsenic [1]—establishes it as a critical positive control for assays evaluating the impact of arsenic methylation and for understanding the full spectrum of toxicity in aquatic ecosystems.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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